2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE
Overview
Description
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methoxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the chlorobenzoyl and methoxy groups. The final step involves the coupling of the indole derivative with the phenoxyethyl acetamide moiety under specific reaction conditions, such as the use of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl derivative, while substitution of the chlorine atom yields various substituted benzoyl derivatives.
Scientific Research Applications
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a benzoyl group but differs in the presence of an iodine atom instead of a chlorine atom.
Diflubenzuron: Shares the benzoylurea structure but is used primarily as an insecticide.
Uniqueness
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ETHYL}ACETAMIDE is unique due to its combination of an indole core with a chlorobenzoyl and methoxy group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35ClN2O4/c1-24-31(32-22-30(42-4)18-19-33(32)39(24)35(41)25-10-14-28(37)15-11-25)23-34(40)38-20-21-43-29-16-12-27(13-17-29)36(2,3)26-8-6-5-7-9-26/h5-19,22H,20-21,23H2,1-4H3,(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDHVQHGVVIBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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